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Abstract
CNX-774 is a potent, orally bioavailable small molecule that has emerged as a significant

subject of interest in oncology research. Initially developed as an irreversible inhibitor of

Bruton's tyrosine kinase (BTK), subsequent mechanistic studies have unveiled a dual function,

identifying it as a formidable inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This

newly discovered activity has positioned CNX-774 as a promising agent to overcome

resistance to conventional cancer therapies, particularly in the context of pancreatic cancer.

This technical guide provides a comprehensive overview of the structure, function, and

therapeutic mechanism of CNX-774, with a focus on its synergistic effects with dihydroorotate

dehydrogenase (DHODH) inhibitors. Detailed experimental protocols and quantitative data are

presented to support further research and development.

Core Concepts: Structure and Dual Mechanism of
Action
CNX-774, with the chemical formula C₂₆H₂₂FN₇O₃ and a molecular weight of 499.5 g/mol , was

first characterized as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase

(BTK).[1] It forms a covalent bond with the Cys481 residue within the ATP-binding site of BTK,

leading to the inhibition of its kinase activity.[1] BTK is a critical component of the B-cell
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receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation,

and survival.

More recently, research has illuminated a BTK-independent mechanism of action for CNX-774
that is central to its anti-cancer efficacy in certain contexts. It has been identified as a potent

inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3]

ENT1 is a bidirectional, facilitated diffusion transporter responsible for the transport of purine

and pyrimidine nucleosides across the plasma membrane. By inhibiting ENT1, CNX-774
effectively blocks the nucleoside salvage pathway, a critical mechanism for nucleotide

synthesis in some cancer cells.[2]

Quantitative Data
The following tables summarize the key quantitative data for CNX-774's inhibitory activities.

Table 1: Inhibitory Activity of CNX-774 against Bruton's Tyrosine Kinase (BTK)

Parameter Value Assay Type Reference

IC₅₀ < 1 nM
Biochemical (covalent

modification)
[1]

IC₅₀ 1-10 nM Cellular (Ramos cells) [1]

Table 2: Synergistic Effect of CNX-774 with Brequinar (BQ) in Pancreatic Cancer Cell Lines
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Cell Line Treatment
IC₅₀ of Brequinar
(µM)

Fold Sensitization

S2-013 Brequinar alone > 25 -

Brequinar + 2µM

CNX-774
~5 > 5

KPC 1245 Brequinar alone > 25 -

Brequinar + 2µM

CNX-774
~10 > 2.5

KPC 1199 Brequinar alone > 25 -

Brequinar + 2µM

CNX-774
~15 > 1.6

Note: Specific IC₅₀ values for ENT1 inhibition by CNX-774 are not currently available in the

public domain. The synergistic effects observed with DHODH inhibitors strongly support its

potent inhibition of ENT1-mediated nucleoside uptake.[2]

Signaling Pathways and Experimental Workflows
Dual Inhibition of Pyrimidine Synthesis Pathways
The primary therapeutic potential of CNX-774 in pancreatic cancer stems from its ability to

simultaneously block both the de novo and salvage pathways of pyrimidine synthesis when

used in combination with a DHODH inhibitor like brequinar.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b611970?utm_src=pdf-body
https://biokb.lcsb.uni.lu/publications/3c11aac0-c99c-11ee-9aaa-0050569a1f61#3c11aac0-c99c-11ee-9aaa-0050569a1f61_-2583371393519108498
https://www.benchchem.com/product/b611970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


De Novo Pyrimidine Synthesis Pyrimidine Salvage Pathway

Precursors

DHODH

Pyrimidines

Cell Proliferation

Extracellular Uridine

ENT1

Intracellular Uridine

Salvage Enzymes

Pyrimidines

Brequinar

inhibits

CNX-774

inhibits

Pyrimidine Depletion

inhibits

Click to download full resolution via product page

Caption: Dual inhibition of pyrimidine synthesis by Brequinar and CNX-774.

Experimental Workflow for Assessing Synergy
A typical workflow to evaluate the synergistic anti-cancer effects of CNX-774 and a DHODH

inhibitor is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b611970?utm_src=pdf-body-img
https://www.benchchem.com/product/b611970?utm_src=pdf-custom-synthesis
https://profiles.ouhsc.edu/display/5729788
https://biokb.lcsb.uni.lu/publications/3c11aac0-c99c-11ee-9aaa-0050569a1f61#3c11aac0-c99c-11ee-9aaa-0050569a1f61_-2583371393519108498
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305837/
https://www.benchchem.com/product/b611970#cnx-774-structure-and-function
https://www.benchchem.com/product/b611970#cnx-774-structure-and-function
https://www.benchchem.com/product/b611970#cnx-774-structure-and-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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